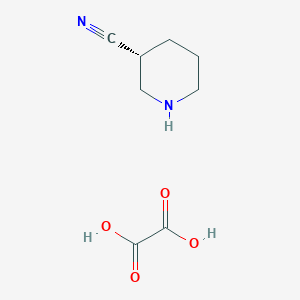

(3R)-piperidine-3-carbonitrile oxalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3R)-piperidine-3-carbonitrile oxalic acid” is a chemical compound with the CAS Number: 2227198-66-3 . It has a molecular weight of 200.19 .

Molecular Structure Analysis

The linear formula of “(3R)-piperidine-3-carbonitrile oxalic acid” is C8H12N2O4 . The Inchi Code is 1S/C6H10N2.C2H2O4/c7-4-6-2-1-3-8-5-6;3-1(4)2(5)6/h6,8H,1-3,5H2;(H,3,4)(H,5,6)/t6-;/m0./s1 .Wissenschaftliche Forschungsanwendungen

In vitro Anticancer Activity

A study on pyrano[3,2-c]chromene derivatives, which involved a three-component condensation reaction including the use of piperidine as a catalyst, revealed in vitro anticancer activity against several cancer cell lines. The compounds synthesized showed excellent antitumor activity, particularly compounds 4e, 4f, and 4m, against mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. These compounds were found to induce cell cycle arrest at the G2/M phases and trigger apoptosis in the tested cancer cells, highlighting the potential of (3R)-piperidine-3-carbonitrile derivatives in cancer treatment research (El-Agrody et al., 2020).

Synthesis of Highly Functionalized Compounds

In another study, 2-Oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles, which are related to (3R)-piperidine-3-carbonitrile, were synthesized through ring contraction of suitably functionalized 2H-pyran-2-ones. This study highlights the versatile synthetic applications of (3R)-piperidine-3-carbonitrile derivatives in creating highly functionalized compounds, which could have implications in various fields of chemical research (Sil et al., 2004).

Catalyst and Solvent Effects in Synthesis

A research investigation explored the effects of catalysts like piperidine in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. The study systematically examined how different catalysts and solvents influence the yields and reaction times in the synthesis of complex compounds, demonstrating the critical role of (3R)-piperidine-3-carbonitrile derivatives in facilitating chemical reactions (Guo et al., 2009).

Thionations in Organic Synthesis

Another application involved the use of a P4S10-pyridine complex, with piperidine as a solvent, in thionations. This research showcased how (3R)-piperidine-3-carbonitrile derivatives can be employed in the synthesis of thionated compounds, offering a more synthetically useful and exceptionally selective approach compared to traditional methods (Bergman et al., 2011).

Synthesis of Serotonin 5-HT3 Receptor Antagonists

In the field of medicinal chemistry, a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were synthesized, showcasing the role of piperidine derivatives in creating potential therapeutic agents. These compounds were evaluated for their 5-HT3 receptor antagonism, marking another significant application in scientific research related to (3R)-piperidine-3-carbonitrile derivatives (Mahesh et al., 2004).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Piperidine is a common structure in many pharmaceuticals and its activity often depends on the specific compound it is part of. Oxalic acid, on the other hand, is a simple dicarboxylic acid which is a common metabolite in many organisms .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, oxalic acid can chelate with divalent ions like manganese or ferric ions .

Biochemical Pathways

Oxalic acid can be formed from pyruvate, which is carboxylated into oxaloacetate via the action of pyruvate carboxylase, or is derived from the tricarboxylic acid pathway (TCA) or the glyoxylate pathway .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Oxalic acid, for example, is involved in many processes such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of oxalic acid, potentially influencing its activity .

Eigenschaften

IUPAC Name |

oxalic acid;(3R)-piperidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2H2O4/c7-4-6-2-1-3-8-5-6;3-1(4)2(5)6/h6,8H,1-3,5H2;(H,3,4)(H,5,6)/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNODRZDKBPKLS-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-piperidine-3-carbonitrile oxalic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)

![N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2939267.png)

![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)

![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2939283.png)